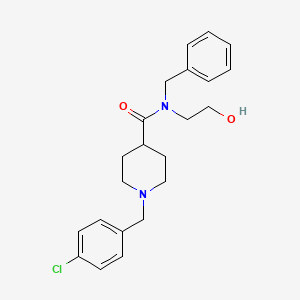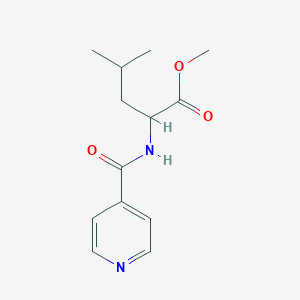
methyl N-(pyridin-4-ylcarbonyl)leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methyl N-(pyridin-4-ylcarbonyl)leucinate typically involves the reaction of leucine with pyridine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Methyl N-(pyridin-4-ylcarbonyl)leucinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Methyl N-(pyridin-4-ylcarbonyl)leucinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl N-(pyridin-4-ylcarbonyl)leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Methyl N-(pyridin-4-ylcarbonyl)leucinate can be compared with other similar compounds, such as:
Methyl N-(3,4-dimethylbenzoyl)leucinate: This compound has a similar structure but with different substituents on the aromatic ring, leading to variations in its chemical and biological properties.
Methyl undecenoyl leucinate: This compound is used in cosmetic formulations and has different applications compared to this compound.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but with different functional groups, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-(pyridine-4-carbonylamino)pentanoate |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-11(13(17)18-3)15-12(16)10-4-6-14-7-5-10/h4-7,9,11H,8H2,1-3H3,(H,15,16) |
Clave InChI |
UABUQONXUQEWJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)
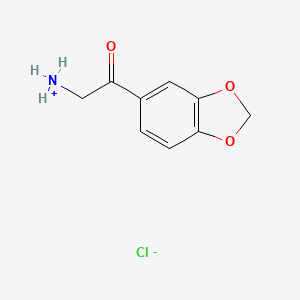
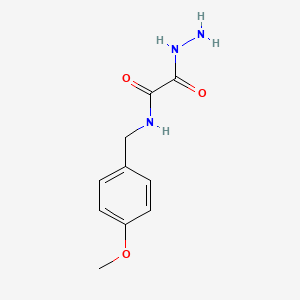
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
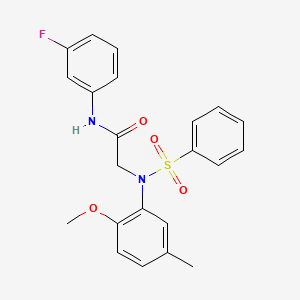
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
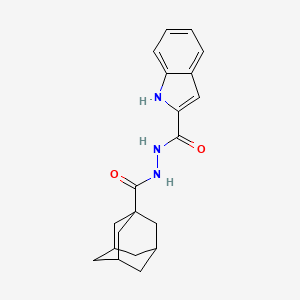
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)
